FCPR16 was synthesized in the laboratory of Professor Zhongzhen Zhou at Southern Medical University, where it was developed with a purity exceeding 99% for research purposes. It belongs to the class of benzamide compounds and is specifically categorized as a phosphodiesterase 4 inhibitor. The development of FCPR16 was guided by previous designs such as FCPE07, aiming to improve selectivity and efficacy against phosphodiesterase 4.
The synthesis of FCPR16 involves several key steps:
FCPR16 exhibits a distinct molecular structure characterized by:
The structural formula can be represented as follows:
This structure is integral to its function as a selective inhibitor, facilitating interactions at the enzyme's active site .
FCPR16 primarily acts through the inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This inhibition can be quantified using various biochemical assays:
FCPR16 exerts its effects primarily through:
FCPR16 possesses several notable physical and chemical properties:
These properties are critical for its application in biological systems, influencing its bioavailability and efficacy .
FCPR16 has potential applications in various fields:
FCPR16 (N-(2-chlorophenyl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide; CAS 1917347-71-7; C₁₈H₁₆ClF₂NO₃; MW 367.77 g/mol) is a benzamide-class small molecule specifically engineered as a phosphodiesterase 4 (PDE4) inhibitor [1] [4] [7]. Its core structure integrates three pharmacologically active elements:
FCPR16 exhibits nanomolar inhibitory potency against PDE4 isoforms, with IC₅₀ values of 0.17 µM (PDE4B1) and 0.04 µM (PDE4D7) in enzymatic assays using Sf9 cell-expressed enzymes [1]. This inhibition elevates intracellular cyclic adenosine monophosphate (cAMP) concentrations, activating downstream neuroprotective pathways:
Table 1: Enzymatic Inhibition Profile of FCPR16
PDE4 Isoform | IC₅₀ (μM) | Experimental System |
---|---|---|
PDE4B1 | 0.17 | Sf9 cells, fluorescence polarization |
PDE4D7 | 0.04 | Sf9 cells, fluorescence polarization |
FCPR16 belongs to a structural class defined by conserved motifs shared with clinical and investigational PDE4 inhibitors, yet features distinct modifications that enhance selectivity and tolerability:
Key structural advantages of FCPR16:
Table 2: Structural Comparison of FCPR16 with Reference PDE4 Inhibitors
Compound | Core Structure | Key Modifications in FCPR16 | PDE4 IC₅₀ (nM) |
---|---|---|---|
Rolipram | Catechol + pyrrolidine | N-(2-chlorophenyl)formamide side chain | 550 |
Roflumilast | Diamide + difluoromethoxy | Cyclopropylmethoxy group | ~1 (clinical) |
FCPR16 | Benzamide + halogenated alkoxy | None (reference) | 90 |
FCPR16 emerged from targeted efforts to overcome limitations of early PDE4 inhibitors, particularly dose-limiting emesis and suboptimal CNS bioavailability:
Synthesis followed a multi-step sequence:
Pharmacological validation confirmed:
Table 3: Key Neuroprotective Actions of FCPR16 in Disease Models
Model System | Key Findings | Mechanistic Insight |
---|---|---|
MPP⁺-treated SH-SY5Y cells | ↑ Cell viability (dose-dependent); ↓ ROS, Δψm loss | cAMP/PKA/CREB and Epac/Akt activation [4] |
CUMS mice | ↓ Immobility time (FST/TST); ↑ sucrose preference | BDNF, synapsin 1, PSD95 upregulation [5] |
TNF-α-exposed HT-22 cells | ↓ Apoptosis; blocked JNK/NF-κB activation | PDE4B siRNA mimicked effects [6] |
FCPR16 exemplifies structure-driven optimization for CNS-targeted PDE4 inhibition, with potential applicability across neurodegenerative, inflammatory, and affective disorders [4] [8] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8